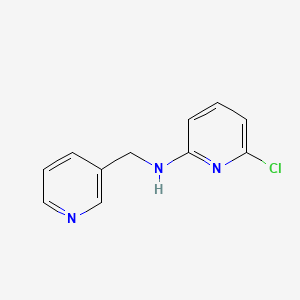

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

BenchChem offers high-quality 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZXGXWRRVBSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248144 | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-38-9 | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine is a heterocyclic compound featuring a chloropyridine scaffold linked to a pyridinylmethyl group via a secondary amine. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry and agrochemical research. The 2-aminopyridine core is a well-established pharmacophore, and the 6-chloro substituent offers a site for further chemical modification, making this compound and its analogues attractive targets for synthesis.[1][2] This guide provides a detailed exploration of the chemical structure, physicochemical properties, a robust synthesis protocol, and a discussion of the potential biological significance of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine.

Chemical Structure and Properties

The chemical structure of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine consists of a pyridine ring chlorinated at the 6-position and substituted with a (3-pyridinylmethyl)amino group at the 2-position.

IUPAC Name: 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃ | Calculated |

| Molecular Weight | 219.67 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[3] |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from similar compounds[4] |

| Melting Point | Not determined | N/A |

| Boiling Point | Not determined | N/A |

| pKa | Not determined | N/A |

Synthesis of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine

The synthesis of the target compound can be efficiently achieved through a reductive amination reaction between 2-amino-6-chloropyridine and 3-pyridinecarboxaldehyde. This method is widely used for the formation of C-N bonds and is known for its generally high yields and mild reaction conditions.[4][5]

Synthesis Workflow Diagram

Caption: Synthesis of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine via reductive amination.

Experimental Protocol

Materials:

-

2-Amino-6-chloropyridine [CAS: 45644-21-1][4]

-

3-Pyridinecarboxaldehyde [CAS: 500-22-1]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) [CAS: 56553-60-7]

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Aldehyde: To the stirred solution, add 3-pyridinecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this solution to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Applications

While there is no direct biological data for 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine, the structural components suggest potential for biological activity.

-

2-Aminopyridine Derivatives: This class of compounds is known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and potential applications in targeting neurological disorders.[1][2][6]

-

Chloropyridine Moieties: The presence of a chlorine atom on the pyridine ring can influence the molecule's pharmacokinetic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions.[7]

-

Pyridinylmethylamines: N-substituted pyridinylmethylamines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[][9] For instance, the related compound N-((6-chloropyridin-3-yl)methyl)-N'-ethyl-N'-methyl-2-nitroethene-1,1-diamine (Nitenpyram) is a neonicotinoid insecticide.[] Another related structure, 1-(6-chloro-3-pyridinyl)-N-methylmethanamine, is a metabolite of the insecticide acetamiprid.[5]

Given these precedents, 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine could be investigated for its potential as an intermediate in the synthesis of novel bioactive compounds.

Signaling Pathway and Mechanism of Action (Hypothetical)

Based on the structural similarity of pyridinylmethylamine derivatives to neonicotinoids, a hypothetical mechanism of action for compounds derived from 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine could involve interaction with nicotinic acetylcholine receptors (nAChRs) in insects, leading to disruption of neurotransmission. Further derivatization could also lead to compounds with different biological targets.

Caption: Hypothetical mechanism of action for a bioactive derivative.

Conclusion

6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine represents a synthetically accessible molecule with potential for further exploration in drug discovery and agrochemical development. This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for its synthesis via reductive amination. The insights into the potential biological activities of this compound, based on its constituent chemical moieties, should serve as a valuable resource for researchers in the field.

References

-

Vamos, M., & Cosford, N. D. (2014). A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. The Journal of organic chemistry, 79(13), 6393–6398. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, A. M., & El-Subbagh, H. I. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molecules, 25(22), 5364. [Link]

-

Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2007). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. Organic & Biomolecular Chemistry, 5(1), 107-110. [Link]

-

Katritzky, A. R., & El-Gendy, B. E. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(1), 178-185. [Link]

-

Fier, P. S., & Maloney, K. M. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Chemical Science, 9(12), 3243–3248. [Link]

-

Global Substance Registration System. 6-CHLORO-2-PYRIDINAMINE. [Link]

-

PubChem. 3-Pyridinylmethyl (3S,5S,6S,9S)-5-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-13-(2-pyridinyl)-12-oxa-2,7,10-triazatridecanoate. [Link]

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. [Link]

-

PubChem. 2-Amino-6-chloropyridine. [Link]

-

PubChemLite. 3-pyridinylmethyl (1s,2r)-3-[({2-[acetyl(methyl)amino]-1,3-benzothiazol-6-yl}sulfonyl)(isobutyl)amino]-1-benzyl-2-hydroxypropylcarbamate. [Link]

-

GalChimia. Easy Access to 2-Aminopyridines. [Link]

-

PubChem. 3-Pyridinemethanol. [Link]

-

Wikipedia. 3-Methylpyridine. [Link]

-

Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573–1579. [Link]

-

El-Sayed, M. A., & El-Sakka, I. A. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2011(7), 24-36. [Link]

Sources

- 1. 2-Amino-6-chloropyridine | CAS 45644-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 5. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-(6-Chloro-3-pyridylmethyl)ethylamine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

The Pyridin-3-ylmethyl Amino Pyridine Scaffold: Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The pyridin-3-ylmethyl amino pyridine motif represents a privileged substructure in modern medicinal chemistry, serving as a critical linker in kinase inhibitors, GPCR ligands, and metal-chelating agents. Structurally, it consists of two pyridine rings connected by a methylene-amino spacer (

This guide details the structural rationale, validated synthetic protocols, and optimization strategies for this building block, prioritizing reproducibility and industrial scalability.

Part 1: Structural Significance & Pharmacophore Properties[1][2]

Electronic Descriptors and Basicity

The scaffold features three distinct nitrogen centers, each with unique electronic environments. Understanding their

| Nitrogen Position | Electronic Character | Approx.[1][2] | Medicinal Role |

| Pyridine A (3-linked) | Inductively deactivated by the methylene group but retains basicity similar to unsubstituted pyridine.[1] | ~4.8 – 5.2 | H-bond acceptor; Solubilizing group.[1] |

| Linker Amine (-NH-) | "Anilinic" character if attached to Pyridine B at C2/C4.[1] Lone pair delocalization reduces basicity compared to alkyl amines.[1] | ~3.0 – 6.0 (Highly variable) | Critical H-bond donor (HBD) for hinge binding in kinases.[1] |

| Pyridine B (N-linked) | Strongly influenced by the amino substituent (electron-donating).[1] | ~6.8 – 7.2 (if 2-amino) | Primary interaction point; often mimics the adenine ring in ATP.[1] |

Conformational Flexibility

Unlike biphenyl or bi-aryl ether systems, the methylene-amino linker (

Part 2: Synthetic Methodologies

The construction of the pyridin-3-ylmethyl amino pyridine core generally proceeds via two primary retrosynthetic disconnections: Reductive Amination (Route A) and Nucleophilic Aromatic Substitution (

Decision Matrix: Route Selection

The choice of method depends heavily on the electronics of the "Pyridine B" (the amine acceptor).[1]

Figure 1: Synthetic decision tree for selecting the optimal coupling strategy.

Validated Protocol: Reductive Amination (Route A)

This is the industry-standard method for connecting 3-pyridinecarboxaldehyde with 2-aminopyridines .[1] It is preferred over

Mechanism:

-

Formation of the imine (Schiff base) equilibrium.[1]

-

Protonation of the imine (activated species).[1]

-

Selective hydride transfer.[1]

Reagents:

-

Aldehyde: Nicotinaldehyde (3-pyridinecarboxaldehyde).[1]

-

Amine: Substituted 2-aminopyridine.[1]

-

Reductant: Sodium triacetoxyborohydride (STAB,

). Note: STAB is preferred over -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Protocol:

-

Imine Formation: In an oven-dried round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and the aminopyridine (1.0 – 1.1 equiv) in anhydrous DCE (0.2 M concentration).

-

Activation: Add Glacial Acetic Acid (2.0 – 4.0 equiv).

-

Reaction Period 1: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS.[1] You may not see the imine peak if it is unstable, but you should see the disappearance of the amine.[1]

-

Reduction: Add

(1.5 – 2.0 equiv) in one portion. -

Reaction Period 2: Stir at RT for 4–16 hours.

-

Checkpoint: If the reaction stalls (aldehyde remaining), add another 0.5 equiv of reductant.

-

-

Workup: Quench with saturated aqueous

(pH ~8). Extract with DCM (3x).[1] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (DCM/MeOH gradient). The product is polar; a gradient up to 10% MeOH is often required.[1]

Alternative: Nucleophilic Substitution ( )

Used when the building blocks are pyridin-3-ylmethylamine (primary amine) and a halopyridine .[1]

-

Conditions:

or DIPEA in DMSO/DMF at 80–120°C. -

Limitation: Requires the halopyridine to be electron-deficient (e.g., 2-chloro-3-nitropyridine).[1] For unactivated halopyridines, Buchwald-Hartwig coupling (Pd-catalyzed) is required.

Part 3: Medicinal Chemistry Applications[1][2][3][5][6][7][8]

Kinase Inhibition (Hinge Binding)

The pyridin-3-ylmethyl amino moiety is a classic "hinge binder" isostere.[1]

-

Mechanism: The pyridine nitrogen (Py-B) acts as an H-bond acceptor for the backbone NH of the kinase hinge region.[1] The linker amino group (-NH-) acts as an H-bond donor to the backbone carbonyl.[1]

-

Example: This motif is structurally analogous to the binding mode of Imatinib (though Imatinib uses a pyrimidine-amino-phenyl motif). The 3-pyridyl group often extends into the solvent front or the hydrophobic back-pocket, depending on substitution.[1]

Physicochemical Optimization (Solubility)

One of the primary reasons for selecting this scaffold is solubility .[1]

-

LogD Modulation: The pyridine ring (Py-A) has a

~5.[1]2. At physiological pH (7.4), it is largely uncharged, maintaining membrane permeability. However, in the acidic environment of the stomach (pH 1–2), it becomes protonated, significantly aiding dissolution. -

Metabolic Stability: The benzylic position (

) is a metabolic soft spot (CYP450 oxidation).[1]-

Mitigation Strategy: Introduction of a methyl group on the linker (branching) or fluorine substitution on the pyridine ring can block metabolic oxidation.[1]

-

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) zones for this scaffold.

Figure 2: Pharmacophore mapping and SAR optimization zones.

References

-

Wilhelmsen, C. A., et al. (2018). "Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids." The Journal of Organic Chemistry. [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][1]

-

Altaf, A. A., et al. (2015).[2] "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry. [Link][1][2]

-

Lator, A., et al. (2019).[4] "Iridium-Catalyzed Reductive Amination." The Journal of Organic Chemistry. [Link][1]

-

PubChem. "3-Methylpyridine Compound Summary."[1] National Library of Medicine. [Link]

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine molecular weight and formula

An In-depth Technical Guide to 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. While not extensively cataloged in commercial databases, its molecular structure, combining a chlorinated 2-aminopyridine scaffold with a pyridinylmethyl moiety, positions it as a compound of high interest for drug discovery. This document details the molecule's fundamental properties, outlines robust and plausible synthetic pathways, provides a detailed experimental protocol for its preparation via palladium-catalyzed Buchwald-Hartwig amination, and discusses its rationale and potential applications within the field of pharmaceutical research. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore the utility of this and related molecular architectures.

Molecular Identity and Physicochemical Properties

The structural identity of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is defined by a pyridin-2-amine core, substituted with a chlorine atom at the 6-position and a pyridin-3-ylmethyl group on the exocyclic nitrogen. This unique combination of two pyridine rings linked by a methylene amine bridge dictates its chemical and physical properties.

Molecular Formula and Weight

The fundamental quantitative data for the molecule are summarized in the table below. These values are calculated based on its chemical structure (C₁₁H₁₀ClN₃) and are critical for experimental design, including stoichiometry calculations and analytical characterization.

| Property | Value |

| Chemical Name | 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine |

| Molecular Formula | C₁₁H₁₀ClN₃ |

| Molecular Weight | 219.68 g/mol |

| Exact Mass | 219.0563 g/mol |

| Elemental Composition | C: 60.14%, H: 4.59%, Cl: 16.14%, N: 19.13% |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Structural Representation

Caption: 2D structure of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Analytical Characterization

Confirmation of the successful synthesis and purity of the target compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons on both pyridine rings, a characteristic peak for the methylene bridge protons, and a signal for the N-H proton. ¹³C NMR would confirm the presence of 11 unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula. The mass spectrum would show a molecular ion peak [M+H]⁺ at approximately 220.0641, with a characteristic M+2 isotopic peak for the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=N/C=C aromatic ring stretching (around 1400-1600 cm⁻¹).

Synthesis Methodologies

The synthesis of N-substituted 2-aminopyridines is a well-established area of organic chemistry.[1][2] The primary challenge lies in the formation of the C-N bond between the 2-position of the pyridine ring and the incoming amine. Several robust methods are applicable for the synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Caption: Plausible synthetic routes to the target compound.

Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of a halide from an electron-deficient pyridine ring. The reaction would proceed by treating 2,6-dichloropyridine with one equivalent of pyridin-3-ylmethanamine. The key to success in this method is controlling the regioselectivity and preventing double substitution. The electron-withdrawing nature of the second chlorine atom and the ring nitrogen activates the C2 position for nucleophilic attack. This method often requires elevated temperatures.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful method for forming C-N bonds.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[5][6] For this synthesis, 2-amino-6-chloropyridine would be coupled with pyridin-3-ylmethanamine. This method is known for its excellent functional group tolerance and generally proceeds under milder conditions than traditional SNAr reactions, although it requires a specific catalyst system (a palladium precursor and a phosphine ligand).[7]

Reductive Amination

An alternative strategy is reductive amination. This would involve the condensation of 2-amino-6-chloropyridine with pyridine-3-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). A patented process for a similar structure utilizes catalytic hydrogenation.[8]

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is selected here as the recommended protocol due to its high efficiency and reliability for coupling with 2-halopyridines.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle.

Workflow Diagram

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Step-by-Step Methodology

Materials:

-

2-Amino-6-chloropyridine (1.0 eq)

-

Pyridin-3-ylmethanamine (1.1 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Argon gas supply

-

Standard reflux glassware

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

-

Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by pyridin-3-ylmethanamine (1.1 eq) and finally Pd₂(dba)₃ (0.02 eq).

-

Degassing: The resulting suspension should be further degassed by bubbling argon through the mixture for 15 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Rationale in Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and natural products.[9][10] Its ability to act as a hydrogen bond acceptor and its polar nature can improve the solubility and pharmacokinetic properties of drug candidates.

-

2-Aminopyridine Moiety: This structural motif is a key pharmacophore in a wide range of biologically active molecules, including kinase inhibitors, due to its ability to form critical hydrogen bond interactions with protein targets.[1][2]

-

Pyridinylmethyl Amine Moiety: This substructure is also prevalent in pharmacologically active compounds, including agonists for serotonin receptors, demonstrating its utility in targeting central nervous system (CNS) proteins.[11]

The combination of these two pharmacophores in a single molecule makes 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine a compelling candidate for screening in various therapeutic areas, particularly oncology and neuroscience. The chlorine atom provides a handle for further synthetic modification and can enhance binding affinity through halogen bonding or by modulating the electronics of the pyridine ring.

Potential Applications and Future Research

Given its structure, 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a prime candidate for investigation in several areas:

-

Protein Kinase Inhibition: Many kinase inhibitors utilize a substituted aminopyridine core to bind to the hinge region of the kinase active site. This compound should be screened against a broad panel of kinases to identify potential anticancer or anti-inflammatory activity.

-

CNS Receptor Modulation: The structural similarity to known serotonin receptor ligands suggests its potential as a modulator of CNS targets.[11]

-

Coordination Chemistry: The multiple nitrogen atoms make this molecule an interesting ligand for forming metal complexes, which could have applications in catalysis or as imaging agents.[12]

Future research should focus on the initial synthesis and characterization, followed by systematic screening in biological assays. Structure-activity relationship (SAR) studies could then be initiated by modifying the substitution on either pyridine ring to optimize potency and selectivity for any identified biological targets.

Safety Information

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel research chemical. Chlorinated aromatic amines should be treated as potentially toxic and irritant.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. RSC Publishing.

- Bardaweel, S. K., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI.

- Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.

- Che, C., et al. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.

- Vamos, M., et al. (2014).

- PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine.

- Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.

- Sun, C., et al. (2007).

- Benchchem. (n.d.).

- BOC Sciences. (n.d.). (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine.

- Wikipedia. (n.d.).

- Synblock. (n.d.). ((6-Chloroimidazo[1,2-A]pyridin-3-YL)methyl)(methyl)amine.

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). 6-Chloro-2-methylpyridin-3-amine.

- Sigma-Aldrich. (n.d.). 6-Chloro-N-methylpyridin-3-amine.

- Koei Chemical Co., Ltd. (n.d.). N-(6-Chloro-3-pyridylmethyl)ethylamine.

- ChemSynthesis. (2025). 6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine.

-

Vomasta, D., Zabel, M., & König, B. (2007). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1][13][14]triazine-2,4-diamine. MDPI.

- Synblock. (n.d.). N-((6-Chloropyridin-3-yl)methyl)propan-2-amine.

- PubChem. (n.d.). (6-Chloro-2-methylpyridin-3-YL)methanamine.

- Anichem. (n.d.). 6-chloro-N-methylpyridin-3-amine.

- Parchem. (n.d.). (6-Chloro-Pyridin-3-Ylmethyl)-Isopropyl-Amine.

- BLD Pharm. (n.d.). 6-Chloro-N-methylpyridin-3-amine.

- PubChem. (n.d.). 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine.

- PubChem. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine.

- PubChem. (n.d.). 3-Amino-6-chloro-2-picoline.

- van der Mey, M., et al. (2006).

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Cardiovascular Disease Research.

- Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Wölfling, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.

- PubChem. (n.d.). 3-Amino-2-chloro-6-picoline.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- PubChem. (n.d.). (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine.

- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- Royal Society of Chemistry. (n.d.). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Dalton Transactions.

- Semantic Scholar. (2022). 6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

Sources

- 1. An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.org [mdpi.org]

- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

The Aminopyridine Core: A Privileged Scaffold for Navigating Chemical Space in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful therapeutics. This guide provides a comprehensive technical overview of the design, synthesis, and application of small molecule libraries centered around this versatile heterocyclic core. We will delve into the strategic considerations underpinning library design, including scaffold hopping and diversification strategies, and provide detailed, field-proven protocols for both solution-phase parallel synthesis and multicomponent reactions. Furthermore, this guide will explore the critical role of aminopyridines in modulating key signaling pathways implicated in oncology and inflammatory diseases, with a focus on JAK-STAT and EML4-ALK pathways. Through a synthesis of established methodologies and contemporary insights, this document aims to equip researchers with the practical knowledge to effectively leverage aminopyridine libraries in their drug discovery endeavors.

The Strategic Imperative of the Aminopyridine Scaffold in Medicinal Chemistry

The pyridine ring, substituted with an amino group, represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent promiscuity, when strategically harnessed, allows for the rapid generation of diverse chemical matter with a higher probability of yielding bioactive "hits". Aminopyridine derivatives are found in a wide array of FDA-approved drugs, underscoring their therapeutic significance.[1][2] Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal pharmacophores for targeting enzyme active sites, particularly kinase ATP-binding pockets.[3]

The strategic value of aminopyridine libraries lies in their capacity to explore vast regions of chemical space efficiently. Through combinatorial and parallel synthesis approaches, researchers can systematically modify the core scaffold with a diverse set of building blocks, enabling the fine-tuning of physicochemical properties and the optimization of target engagement.[4][5] This guide will provide the technical foundation for the rational design and execution of such library synthesis campaigns.

Designing High-Impact Aminopyridine Libraries: From Scaffold Selection to Diversification

The design of a successful small molecule library is a multi-faceted process that balances chemical diversity with synthetic feasibility. For aminopyridine libraries, two key strategies are paramount: scaffold hopping and strategic diversification.

Scaffold Hopping: Navigating Beyond the Familiar

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a structurally distinct moiety while retaining similar biological activity.[6][7] This approach can lead to compounds with improved pharmacological properties, novel intellectual property, and escape from known metabolic liabilities.[8] For instance, a known kinase inhibitor with a quinoline core could be "hopped" to an aminopyridine scaffold to enhance solubility or reduce off-target effects.[8] The replacement of a phenyl ring with a pyridyl or pyrimidyl substituent is a common tactic to increase metabolic stability by making the ring system more electron-deficient and less prone to oxidative metabolism.[8]

Strategic Diversification: Maximizing Chemical Information

Once a core aminopyridine scaffold is selected, the next critical step is to introduce diversity at specific vectors. This is typically achieved by reacting the aminopyridine core with a library of diverse building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes. The choice of building blocks should be guided by a desire to explore a wide range of physicochemical properties, including size, shape, lipophilicity, and hydrogen bonding potential.

A well-designed library will systematically probe the structure-activity relationship (SAR) around the aminopyridine core. For example, a library might explore the effect of substituting the pyridine ring at different positions or varying the nature of the substituent on the amino group. The insights gained from screening such a library are invaluable for guiding subsequent lead optimization efforts.

Synthesis of Aminopyridine Libraries: Proven Methodologies

The synthetic accessibility of the aminopyridine core is a key advantage for library construction. Several robust and versatile methods exist for the preparation of substituted aminopyridines, which can be readily adapted for parallel or combinatorial synthesis formats.

Solution-Phase Parallel Synthesis of a 2-Aminopyridine Library

Solution-phase parallel synthesis offers a rapid and efficient means of generating a focused library of discrete compounds.[9] The following protocol provides a general workflow for the synthesis of a 2-aminopyridine library via a multicomponent reaction, a powerful tool in modern medicinal chemistry for its convergence and atom economy.[7][10]

Experimental Protocol: Parallel Synthesis of a 2-Amino-3-cyanopyridine Library

This protocol is adapted from a multicomponent, one-pot reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.[7][11]

Materials:

-

Array of reaction vials (e.g., 96-well plate with appropriate sealing)

-

Robotic liquid handler (optional, for high-throughput applications)

-

Magnetic stir plate with multi-well stirring capability

-

Library of diverse enaminones (Building Block A)

-

Malononitrile (Building Block B)

-

Library of diverse primary amines (Building Block C)

-

Solvent (e.g., ethanol, or solvent-free conditions can be explored)

Procedure:

-

Reaction Setup: To each reaction vial, add the corresponding enaminone (1 mmol, 1 equivalent) from Building Block A library.

-

Addition of Reagents: To each vial, add malononitrile (1 mmol, 1 equivalent) and the corresponding primary amine (1 mmol, 1 equivalent) from the Building Block C library.

-

Solvent Addition (if applicable): If not performing the reaction under solvent-free conditions, add the chosen solvent (e.g., 2 mL of ethanol) to each vial.

-

Reaction: Seal the reaction vials and stir the mixtures at a predetermined temperature (e.g., 80°C) for a set time (e.g., 3-6 hours). The optimal temperature and time should be determined for the specific set of reactants.[7]

-

Work-up and Purification:

-

Cool the reaction mixtures to room temperature.

-

If a precipitate has formed, collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol).

-

If no precipitate forms, concentrate the reaction mixtures under reduced pressure.

-

Purify the crude products by an appropriate method, such as parallel flash chromatography or preparative HPLC.

-

-

Characterization: Confirm the identity and purity of each library member using analytical techniques such as LC-MS and ¹H NMR.

Self-Validating System: The success of this protocol is validated by the consistent formation of the desired 2-aminopyridine products across the library, as confirmed by analytical data. The purity of the final compounds serves as a direct measure of the reaction's efficiency and selectivity.

Transition Metal-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] It is a highly versatile method for the synthesis of aminopyridines from halopyridines and a wide range of amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyridine

Materials:

-

Schlenk tube or other reaction vessel suitable for inert atmosphere reactions

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Cs₂CO₃, NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Halopyridine starting material

-

Amine starting material

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (e.g., 1-5 mol %), and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The base is necessary to deprotonate the amine, making it a more potent nucleophile. Anhydrous and oxygen-free conditions are crucial to prevent the deactivation of the palladium catalyst.

Aminopyridine Libraries in Action: Targeting Key Signaling Pathways

The true power of aminopyridine libraries is realized when they are screened against biological targets to identify novel modulators of disease-relevant pathways. Kinases are a particularly important class of targets for aminopyridine-based inhibitors.

The JAK-STAT Pathway: A Target for Inflammatory Diseases and Myeloproliferative Neoplasms

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and survival.[8][13][14][15][16] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis and myelofibrosis.

Ruxolitinib , an aminopyridine-containing drug, is a potent inhibitor of JAK1 and JAK2.[13][15] By blocking the activity of these kinases, ruxolitinib prevents the phosphorylation and activation of STAT proteins, thereby downregulating the expression of pro-inflammatory cytokines and inhibiting the proliferation of hematopoietic cells.[13]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

The EML4-ALK Fusion Protein: A Driver of Non-Small Cell Lung Cancer

In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement creates a fusion gene between echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK).[1][17][18] This EML4-ALK fusion protein results in constitutive activation of the ALK kinase domain, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[13][14]

Crizotinib , another aminopyridine-containing drug, is a potent inhibitor of the ALK tyrosine kinase.[17][18][19] By binding to the ATP-binding pocket of the ALK kinase domain, crizotinib blocks its catalytic activity, thereby inhibiting the downstream signaling cascades that drive tumor growth.[18][19]

Caption: Crizotinib inhibits the EML4-ALK signaling pathway.

Data-Driven Insights: Structure-Activity Relationships of Aminopyridine Derivatives

The screening of aminopyridine libraries generates a wealth of data that can be used to establish structure-activity relationships (SAR). By systematically analyzing how changes in chemical structure affect biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds.

The following table presents a selection of aminopyridine derivatives and their corresponding inhibitory concentrations (IC₅₀) against various kinase targets, illustrating the impact of structural modifications on potency.

| Compound ID | Core Scaffold | R1 | R2 | Target Kinase | IC₅₀ (nM) | Reference |

| K02288 | 2-Aminopyridine | 3-phenol | 5-phenyl | ALK2 | 34 | [19] |

| Compound 13 | 2-Aminopyridine | 3-(4-methylphenol) | 5-phenyl | ALK2 | <30 | [19] |

| Compound 15 | 2-Aminopyridine | 3-(4-phenylpiperazine) | 5-phenyl | ALK2 | 1.1 | [19] |

| Compound 45 | Aminopyridine N-oxide | Varies | Varies | p38α MAP kinase | ED₅₀ = 1 mg/kg (in vivo) | [1] |

| Compound 7v | 3-Aminopyrid-2-one | Varies | 5-(substituted heteroaromatic) | Itk | Kᵢ = 7 | [20] |

Analysis of SAR:

-

Substitution at the 3-position of the 2-aminopyridine core: As seen with the ALK2 inhibitors, modifying the substituent at the 3-position can dramatically impact potency. The introduction of a 4-phenylpiperazine group in Compound 15 resulted in a significant increase in activity compared to the parent compound K02288.[19]

-

The role of the N-oxide: In the case of the p38α MAP kinase inhibitors, the N-oxide functionality was found to be essential for activity and a key determinant of selectivity.[1]

-

Heteroaromatic substitutions: For the Itk inhibitors, the introduction of a substituted heteroaromatic ring at the 5-position of the pyridone core was crucial for achieving optimal selectivity over related kinases.[20]

Conclusion and Future Perspectives

Aminopyridine-based small molecule libraries represent a powerful tool in the modern drug discovery arsenal. Their synthetic tractability, coupled with the inherent biological relevance of the aminopyridine scaffold, makes them an attractive starting point for hit-finding and lead optimization campaigns. The methodologies and strategies outlined in this guide provide a robust framework for the design and synthesis of high-quality aminopyridine libraries.

Future advancements in this field will likely focus on the integration of computational methods for library design and virtual screening, further enhancing the efficiency of the discovery process. Moreover, the exploration of novel multicomponent reactions and the development of more sophisticated parallel synthesis techniques will continue to expand the accessible chemical space around the aminopyridine core. As our understanding of complex biological pathways deepens, aminopyridine libraries will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapeutics.

References

-

Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]

- JAK/STAT5 signaling pathway inhibitor ruxolitinib reduces airway inflammation of neutrophilic asthma in mice model. (2018). European Review for Medical and Pharmacological Sciences, 22(3), 643-649.

-

Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved from [Link]

- The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews, 54, 43-51.

-

Ruxolitinib, a novel JAK/STAT-targeted therapy... : Journal of Allergy & Clinical Immunology - Ovid. (n.d.). Retrieved from [Link]

- Crizotinib: A comprehensive review. (2013). Journal of Clinical Oncology, 31(8), 1123-1126.

-

Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). Cancer Network, 26(5), 534-539.

-

What is the mechanism of Crizotinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules, 27(5), 1717.

-

Scaffold hopping. (n.d.). Retrieved from [Link]

-

Crizotinib - Wikipedia. (n.d.). Retrieved from [Link]

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1585.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25.

- An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. (2007). Tetrahedron Letters, 48(4), 651-655.

- A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. (2020). RSC Medicinal Chemistry, 11(12), 1438-1444.

- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (1997). The Journal of Organic Chemistry, 62(18), 6066-6068.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3439.

- Scaffold Hopping in Drug Discovery - NIPER. (2022). NIPER Annual Magazine, 5-11.

-

Table showing the structures and IC50 values for Cx50 inhibition for... - ResearchGate. (n.d.). Retrieved from [Link]

- A mild, catalyst-free synthesis of 2-aminopyridines. (2008). Tetrahedron, 64(48), 10835-10840.

- Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2024). Scientific Reports, 14(1), 1-13.

- Recent Advances in Scaffold Hopping. (2016). Journal of Medicinal Chemistry, 60(3), 771-787.

- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2010).

- Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. (2007).

- Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018).

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1585.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances, 15(1), 1-20.

- Classification of Scaffold Hopping Approaches. (2012). Drug Discovery Today, 17(5-6), 310-324.

- Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. (2008).

- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2010).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. (1999). Molecules, 4(8), 230-243.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25.

Sources

- 1. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. baylisslab.org [baylisslab.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 18. Crizotinib - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(6-chloropyridin-2-yl)pyridin-3-methanamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-(6-chloropyridin-2-yl)pyridin-3-methanamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this paper establishes a framework for its synthesis, characterization, and potential utility by drawing upon established principles of heterocyclic chemistry and analyzing data from structurally related analogs. We will delve into the nuanced reactivity of the chloropyridine and pyridinemethanamine moieties, propose logical synthetic routes, and discuss the potential pharmacological significance of this structural motif. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the vast chemical space of pyridine derivatives.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, contribute to its ability to engage in a wide range of biological interactions.[3] Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3] The fusion of a pyridine nucleus is a cornerstone strategy in the quest for novel therapeutic agents.[2]

The subject of this guide, N-(6-chloropyridin-2-yl)pyridin-3-methanamine, combines two key pharmacophoric fragments: a chloropyridine unit and a pyridinemethanamine unit. The chloro-substituent can significantly influence the electronic properties of the pyridine ring and provide a handle for further chemical modification, while the pyridinemethanamine moiety offers a flexible linker and additional sites for hydrogen bonding and other interactions. While direct experimental data for this specific compound is scarce, this guide will provide a robust theoretical and practical framework for its investigation.

Nomenclature and Structural Elucidation

To avoid ambiguity, it is crucial to correctly identify the target molecule and its related isomers. The compound of interest is N-(6-chloropyridin-2-yl)pyridin-3-methanamine . It is important to distinguish this from the more commonly referenced insecticide metabolite, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0), which has a different substitution pattern on the chloropyridine ring and a methyl group on the amine.[4]

Synonyms and Identifiers

-

(Pyridin-3-ylmethyl)(6-chloropyridin-2-yl)amine

-

3-(((6-Chloropyridin-2-yl)amino)methyl)pyridine

A definitive list of identifiers such as a CAS number is not currently established in major chemical databases for this exact structure.

Structural Isomers

The positioning of the chloro-substituent and the methanamine bridge on the pyridine rings can lead to a variety of structural isomers, each with potentially distinct chemical and biological properties. For example, the isomeric building blocks 6-chloropyridin-3-amine and 2-amino-5-chloropyridine exhibit different reactivities in key synthetic reactions.[5] Understanding these differences is critical for designing synthetic routes and for structure-activity relationship (SAR) studies.

Proposed Synthesis and Reaction Mechanisms

The synthesis of N-(6-chloropyridin-2-yl)pyridin-3-methanamine can be approached through several established synthetic methodologies for forming carbon-nitrogen bonds. The choice of strategy will depend on the availability of starting materials, desired scale, and reaction efficiency.

Reductive Amination: A Primary Synthetic Route

A robust and widely applicable method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

Proposed Protocol:

-

Imine Formation: 6-Chloropyridin-2-amine is reacted with pyridine-3-carbaldehyde in a suitable solvent (e.g., methanol, dichloroethane). The reaction is typically catalyzed by a mild acid.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the intermediate imine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The subsequent reduction of the C=N double bond by the hydride reagent yields the final secondary amine product. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is less reactive towards carbonyl groups, allowing for a one-pot reaction.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

For more complex substrates or when reductive amination proves inefficient, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination offer a powerful alternative.

Proposed Protocol:

-

Reactants: 2,6-Dichloropyridine and pyridin-3-ylmethanamine are used as the coupling partners.

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos) are employed.

-

Base and Solvent: A strong base, such as sodium tert-butoxide (NaOtBu), and an anhydrous aprotic solvent (e.g., toluene) are required.

-

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

-

Work-up and Purification: Standard aqueous work-up and chromatographic purification are performed to isolate the product.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Physicochemical Properties and Characterization

While experimental data for N-(6-chloropyridin-2-yl)pyridin-3-methanamine is not available, we can predict some of its key physicochemical properties based on its structure and comparison with related compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₁H₁₀ClN₃ | Structural analysis |

| Molecular Weight | 219.67 g/mol | Calculation from molecular formula |

| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF) | Presence of polar functional groups and aromatic rings |

| pKa | Expected to have at least two pKa values corresponding to the two pyridine nitrogens and the secondary amine | Based on the basicity of pyridine and aliphatic amines |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, with characteristic shifts expected for the aromatic protons and carbons of the two pyridine rings, as well as the methylene bridge and the N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl stretching would be expected.

Potential Applications in Drug Discovery

The structural features of N-(6-chloropyridin-2-yl)pyridin-3-methanamine suggest its potential as a scaffold in various areas of drug discovery.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The overall shape and substituent pattern of N-(6-chloropyridin-2-yl)pyridin-3-methanamine could allow it to fit into the ATP-binding pocket of various kinases. For example, pyridine-based derivatives have been investigated as inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia.[6]

Antimicrobial Agents

Pyridine derivatives have a long history as antimicrobial agents.[3] The combination of a chloropyridine, a known toxophore in some contexts, with a second pyridine ring could lead to compounds with activity against a range of bacterial or fungal pathogens. The synthesis of Schiff base ligands from aminopyridines and their metal complexes has been explored for antimicrobial applications.[7]

Central Nervous System (CNS) Agents

The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs. The structural similarity to nicotine and other nicotinic acetylcholine receptor (nAChR) agonists suggests that derivatives of this scaffold could be explored for their activity on these and other CNS targets.

Conclusion and Future Directions

While N-(6-chloropyridin-2-yl)pyridin-3-methanamine is not a widely studied compound, this technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic routes, particularly reductive amination and Buchwald-Hartwig amination, offer viable pathways for its preparation.

Future research should focus on the successful synthesis and full analytical characterization of this molecule. Subsequent screening in a variety of biological assays, guided by the potential applications outlined in this guide, will be crucial in determining its pharmacological profile. The exploration of this and related pyridine-based scaffolds will undoubtedly contribute to the ever-expanding landscape of medicinal chemistry and the discovery of novel therapeutic agents.

References

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. [Link]

- Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.

- Process for producing 3-(aminomethyl)-6-chloropyridines.

- Mariwamy, V. H., et al. (2022). 6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.

- A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem.

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

-

acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl] - Substance Information - ECHA. [Link]

- Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Pyridines. Wikipedia. [Link]

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

-

6 Chloro N methyl 3 pyridinemethanamine. mzCloud. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Reductive Amination of Pyridine-Carboxaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminomethylpyridines

The aminomethylpyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, basicity, and ability to form key hydrogen bonds with biological targets. Reductive amination of pyridine-carboxaldehydes stands as one of the most direct and versatile methods for the synthesis of these crucial building blocks. This powerful C-N bond-forming reaction allows for the convergent assembly of primary, secondary, and tertiary amines from readily available starting materials.[1]

This guide provides a detailed exploration of the reductive amination procedures for 2-, 3-, and 4-pyridine-carboxaldehydes. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of common reducing agents, and presents detailed, field-proven protocols for researchers. The causality behind experimental choices, potential side reactions, and troubleshooting strategies are also discussed to ensure reliable and reproducible outcomes.

Mechanistic Overview: A Two-Step Transformation in One Pot

The reductive amination of a pyridine-carboxaldehyde with a primary or secondary amine is a cascade process that occurs in a single reaction vessel.[2] The reaction proceeds through two key stages:

-

Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the pyridine-carboxaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.[4]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[3] The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the imine/iminium intermediate.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing Yield in Mono-substitution of 2,6-Dichloropyridine

Welcome to the technical support center for optimizing mono-substitution reactions involving 2,6-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing this versatile, yet challenging, heterocyclic scaffold. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, offering robust troubleshooting strategies to enhance your reaction yields and achieve your synthetic goals.

Introduction: The Challenge of 2,6-Dichloropyridine

2,6-Dichloropyridine is a cost-effective and valuable building block in the synthesis of a wide range of biologically active compounds.[1] However, its reactivity profile presents a unique set of challenges. Compared to its bromo- and iodo-analogs, the chlorine atoms in 2,6-dichloropyridine are less reactive, often necessitating more forcing conditions or sophisticated catalytic systems to achieve high yields.[1][2] The primary challenge lies in achieving selective mono-substitution while preventing the formation of the di-substituted product. This guide provides in-depth troubleshooting for common issues encountered during these reactions.

Part 1: Troubleshooting Guide for Low Yield in Mono-Substitution Reactions

Low yield is one of the most frequently encountered issues when working with 2,6-dichloropyridine. The root cause can often be traced back to suboptimal reaction conditions, catalyst deactivation, or inherent substrate reactivity.

Issue 1: Poor Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine with an alcohol or amine, but I am observing low conversion to the mono-substituted product. How can I improve the yield?

Answer: The SNAr reaction on 2,6-dichloropyridine is heavily influenced by the nucleophilicity of the incoming group and the reaction conditions. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions.[3]

Causality and Solutions:

-

Insufficient Nucleophile Reactivity: The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is crucial.[4] If your nucleophile is weak, the initial addition step will be slow.

-

Solution: For alcohol-based nucleophiles, deprotonation to the more nucleophilic alkoxide is essential. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide in situ. For amines, a strong, non-nucleophilic base can increase the effective nucleophilicity.

-

-

Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

-

Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[5]

-

-

Inadequate Temperature: Due to the lower reactivity of chlorides compared to other halogens in SNAr reactions, higher temperatures are often required.[4]

-

Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be beneficial for accelerating these reactions.[6]

-

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with 2,6-dichloropyridine is giving me a low yield of the mono-substituted product. What are the likely causes and how can I troubleshoot this?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the success of these reactions with 2,6-dichloropyridine is highly dependent on the catalytic system.[1] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[2]

Causality and Solutions:

-

Inappropriate Ligand Selection: The choice of ligand is critical for promoting the oxidative addition of the relatively inert C-Cl bond.

-

Solution: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often necessary to create a more reactive, coordinatively unsaturated palladium center.[1] For Buchwald-Hartwig aminations, specialized ligands such as BrettPhos or Xantphos have been shown to be effective for mono-amination.[7] A ligand screening is often a worthwhile investment.

-

-

Catalyst Inhibition: The product of the reaction, a substituted pyridine, can act as a ligand for the palladium catalyst, leading to catalyst inhibition and stalling the reaction.[7]

-

Solution: Using a more sterically hindered ligand can mitigate product inhibition.[7] Increasing the catalyst loading may also be necessary, though this should be a last resort due to cost.

-

-

Base and Solvent Mismatch: The choice of base and solvent system can significantly impact the reaction outcome.

Experimental Protocol: General Method for Mono-amination of 2,6-Dichloropyridine [7]

-

In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst (2 mol%), sodium tert-butoxide (NaOtBu) (1.4 equivalents), and 2,6-dichloropyridine (1.2 equivalents) to a dry reaction vessel.

-

Add anhydrous toluene.

-

Add the amine (1.0 equivalent).

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I favor mono-substitution over di-substitution?

A1: Achieving mono-selectivity is a common challenge. The key is to control the stoichiometry and reaction conditions.

-

Stoichiometry: Use a slight excess of 2,6-dichloropyridine relative to the nucleophile or coupling partner (e.g., 1.2-1.5 equivalents of 2,6-dichloropyridine).[7] This ensures that the limiting reagent is consumed before significant di-substitution can occur.

-